11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
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Overview
Description
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound. It features a fused ring system that includes pyridine, furan, and diazepine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final fused ring system. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems, such as:
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
Uniqueness
What sets 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione apart is its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClN3O3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI Key |
ANJNZOQKZSETBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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